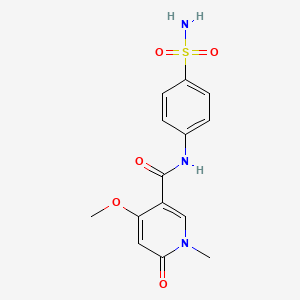

![molecular formula C14H13N5O2S B2582436 2-((3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丙酸甲酯 CAS No. 868970-38-1](/img/structure/B2582436.png)

2-((3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of triazolopyridazine . Compounds with this structure are often studied for their potential biochemical potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various laboratory tests. Without specific studies, it’s difficult to provide a detailed analysis .科学研究应用

合成和药理潜力

心血管药物:心血管药理学的研究导致合成具有有希望的冠状动脉血管扩张和降压活性的化合物。例如,1,2,4-三唑并[1,5-a]嘧啶的衍生物,包括与吡啶和哒嗪体系稠合的衍生物,由于其在冠状动脉血管扩张和降压作用中的效力,已被确认为潜在的心血管药物 (Sato 等,1980).

癌症免疫治疗/抗纤维化药物:TGF-β I 型受体激酶选择性抑制剂的开发,如 EW-7197,展示了该化合物在癌症免疫治疗和抗纤维化治疗中的作用。这归因于其高效力、选择性和口服生物利用度,使其成为癌症和纤维化管理中的有价值的药物 (Jin 等,2014).

抗菌活性:已合成并评估了新的噻唑并嘧啶及其衍生物,包括三唑并和三嗪并嘧啶的抗菌活性。一些化合物显示出显着的抗菌特性,尽管没有一个显示出明显的抗肿瘤活性 (Said 等,2004).

合成方法

脱硫环化:已经开发出一种涉及 T3P-DMSO 介导的脱硫环化的新方法,用于高效合成咪唑并[1,5-a]吡啶和[1,2,4]-三唑并[4,3-a]吡啶,突显了一种条件温和、产率高的通用方法 (Ramesha 等,2016).

无金属合成:通过苯碘双(三氟乙酸酯)介导的分子内环化实现 1,2,4-三唑并[1,5-a]吡啶的无金属合成,展示了一种以高效和简单的方式构建生物学上重要骨架的创新方法 (Zheng 等,2014).

作用机制

Target of Action

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that interacts with specific targets in the body. These kinases play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .

Mode of Action

The mode of action of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with its targets, leading to changes in cellular functions. Similar compounds have shown to inhibit the activity of c-Met/VEGFR-2 kinases, thereby disrupting the signaling pathways that promote cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation .

Biochemical Pathways

Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate likely affects several biochemical pathways due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . The inhibition of these kinases disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its overall behavior in the body.

Result of Action

The result of the action of Methyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is likely the suppression of cancer cell proliferation due to its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell growth and survival .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that triazolopyridazines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions are often facilitated by the ability of the triazole ring to form hydrogen bonds, which can lead to specific interactions with different target receptors .

Cellular Effects

Related compounds have shown significant cytotoxic activities against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression .

属性

IUPAC Name |

methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-9(14(20)21-2)22-12-4-3-11-16-17-13(19(11)18-12)10-5-7-15-8-6-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRXNNSWRHOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)

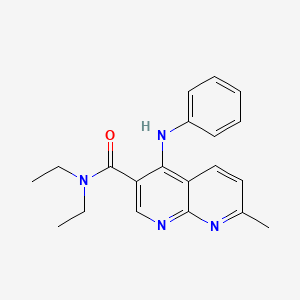

![2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2582358.png)

![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2582359.png)

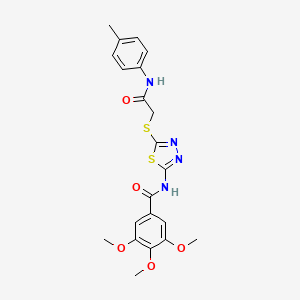

![N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2582364.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)

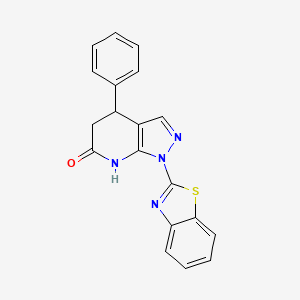

![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)

![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2582374.png)

![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)